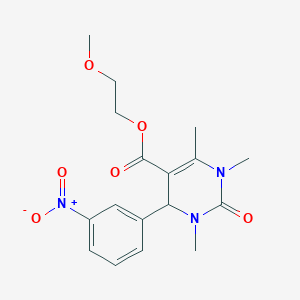

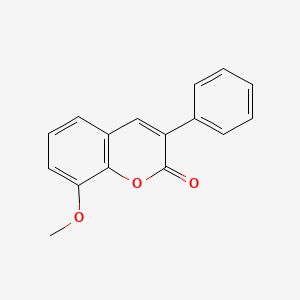

![molecular formula C14H11ClOS B2364840 苯甲醛,3-氯-2-[(苯甲基)硫]- CAS No. 132483-94-4](/img/structure/B2364840.png)

苯甲醛,3-氯-2-[(苯甲基)硫]-

货号 B2364840

CAS 编号:

132483-94-4

分子量: 262.75

InChI 键: BZTUCTZFJZJNHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor .

Synthesis Analysis

Benzaldehyde can be derived from natural sources and is also a byproduct of some industrial processes. It can be synthesized by the oxidation of toluene or benzyl chloride or the hydrolysis of benzal chloride .Molecular Structure Analysis

The molecular structure of benzaldehyde consists of a benzene ring attached to a formyl group (CHO). The presence of the formyl group makes benzaldehyde an aromatic aldehyde .Chemical Reactions Analysis

Benzaldehyde can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. It is often used as a precursor to other organic compounds ranging from pharmaceuticals to plastic additives .Physical And Chemical Properties Analysis

Benzaldehyde is a colorless liquid at room temperature with a characteristic almond-like odor . It has a molecular weight of 106.12 g/mol .科学研究应用

- The benzylic position in this compound is highly reactive due to the adjacent aromatic ring. It undergoes free radical bromination, where N-bromosuccinimide (NBS) generates succinimidyl radicals that replace a hydrogen atom on the benzylic carbon. This process is useful for synthesizing halogenated derivatives of benzaldehydes .

- Benzylic halides, including 3-chloro-2-[(phenylmethyl)thio]-benzaldehyde, exhibit enhanced reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1) reactions. The resonance-stabilized carbocation formed at the benzylic position facilitates these transformations .

Free Radical Bromination and Nucleophilic Substitution

Enhanced Reactivity in SN1, SN2, and E1 Reactions

作用机制

属性

IUPAC Name |

2-benzylsulfanyl-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCTZFJZJNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | |

Synthesis routes and methods

Procedure details

To a suspension of 112.1 g of potassium-t-butoxide in 1000 mL of dimethylformamide under a nitrogen atmosphere, 124.3 g of benzylmercaptan was added dropwise while maintaining the reaction temperature at 20°-25° C. with an ice-water bath. After stirring at 25° C. for 1.5 hours, a solution of 175 g of 2,3-dichlorobenzaldehyde dissolved in 750 mL of N,N-dimethylformamide was added dropwise, while maintaining the reaction temperature at 25°-40° with a water bath. After stirring at 25° C. for 12 hours, the reaction mixture was poured onto excess ice water to yield a precipitate. The suspension was filtered, and the isolated solid was washed with water, suction-dried and finally dried in vacuo at 40° C. overnight to afford 201 g of the title compound as a light yellow solid; m.p. 65°-68° C.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

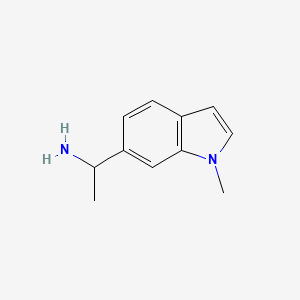

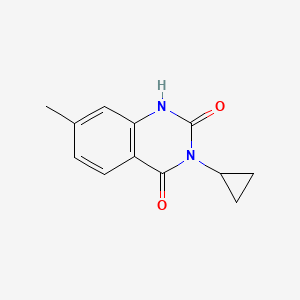

![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)

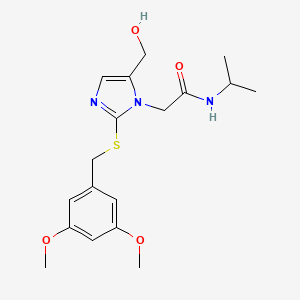

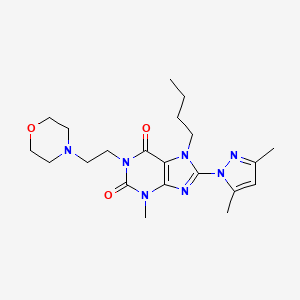

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2364761.png)

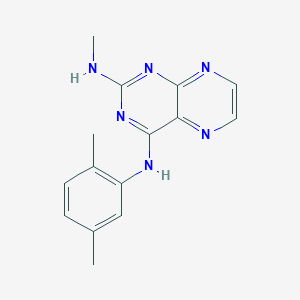

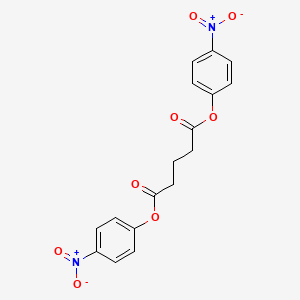

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)

![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)